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Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization

of N-isopropylamphetamine, a psychostimulant of the substituted amphetamine class. This

document details the primary synthetic methodologies, including reductive amination and the

Leuckart reaction, offering detailed experimental protocols. Furthermore, it outlines the

analytical characterization of the synthesized compound using modern spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass

Spectrometry (GC-MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized in

structured tables, and key experimental workflows and reaction pathways are visualized using

Graphviz diagrams for enhanced clarity and understanding.

Introduction
N-isopropylamphetamine, also known as 1-phenyl-N-(propan-2-yl)propan-2-amine, is a

substituted phenethylamine and an isomer of propylamphetamine.[1][2] The introduction of an

isopropyl group to the amine reportedly reduces its stimulant activity while significantly

increasing its duration of action.[2] A thorough understanding of its synthesis and

characterization is crucial for forensic analysis, pharmacological research, and the
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development of new chemical entities. This guide presents two principal methods for its

synthesis starting from phenyl-2-propanone (P2P), a common precursor.[3]

Synthesis of N-isopropylamphetamine
The synthesis of N-isopropylamphetamine can be effectively achieved through two primary

routes: reductive amination of phenyl-2-propanone and the Leuckart reaction. Both methods

are widely applicable in the synthesis of amines.

Reductive Amination
Reductive amination involves the reaction of a ketone (phenyl-2-propanone) with an amine

(isopropylamine) to form an imine intermediate, which is then reduced in situ to the

corresponding secondary amine.[4][5] Common reducing agents for this one-pot reaction

include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[1][5]

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve phenyl-2-propanone (1 equivalent) and isopropylamine (1.5 equivalents)

in a suitable solvent such as methanol or ethanol.

Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (1.5

equivalents) portion-wise to control the exothermic reaction.

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, quench the excess reducing agent by the careful

addition of water. Remove the organic solvent under reduced pressure.

Extraction: Add water to the residue and extract the aqueous layer with a suitable organic

solvent (e.g., diethyl ether or dichloromethane) three times.

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. The

solvent is then removed by rotary evaporation to yield the crude N-isopropylamphetamine
free base. Further purification can be achieved by vacuum distillation.

Leuckart Reaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://aaltodoc.aalto.fi/server/api/core/bitstreams/f8ac7b2b-cd4d-425a-b02e-2c5f7ed904ae/content
https://www.benchchem.com/product/b12803118?utm_src=pdf-body
https://www.benchchem.com/product/b12803118?utm_src=pdf-body
https://www.organicchemistrytutor.com/topic/reductive-amination/
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://gctlc.org/reductive-amination-remarkable-experiment-organic-laboratory
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.benchchem.com/product/b12803118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12803118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds

using formic acid or its derivatives as both the reducing agent and the nitrogen source.[6]

When reacting phenyl-2-propanone with N-isopropylformamide or a mixture of isopropylamine

and formic acid at high temperatures, N-formyl-N-isopropylamphetamine is formed as an

intermediate, which is then hydrolyzed to yield the final product.[7][8]

Reaction Setup: In a flask equipped for distillation, combine phenyl-2-propanone (1

equivalent) with an excess of N-isopropylformamide or a mixture of isopropylamine (2-3

equivalents) and formic acid (2-3 equivalents).

Heating: Heat the mixture to 160-180°C. Water and other volatile byproducts will distill off.

The reaction is typically continued for several hours.

Hydrolysis of the Intermediate: After cooling, the reaction mixture containing the N-formyl

intermediate is hydrolyzed by refluxing with an aqueous acid solution (e.g., hydrochloric

acid).

Basification and Extraction: The acidic solution is cooled and then made basic with a strong

base (e.g., sodium hydroxide). The liberated N-isopropylamphetamine free base is then

extracted with an organic solvent.

Purification: The combined organic extracts are dried and the solvent is evaporated. The

crude product is then purified by vacuum distillation.

A patent describing the asymmetric synthesis of related phenylisopropylamines reports yields

of approximately 60%.[9]

Synthesis of N-isopropylamphetamine
Hydrochloride
For easier handling, purification, and storage, the free base of N-isopropylamphetamine is

often converted to its hydrochloride salt.

Experimental Protocol: Salt Formation
Dissolve the purified N-isopropylamphetamine free base in a minimal amount of a suitable

anhydrous solvent like diethyl ether or isopropanol.
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Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in

isopropanol, while stirring until precipitation is complete.

Collect the precipitated N-isopropylamphetamine hydrochloride by filtration.

Wash the crystals with a small amount of cold, anhydrous diethyl ether.

Dry the product under vacuum to obtain a crystalline solid.[10]

Data Presentation
The following tables summarize the key quantitative data for N-isopropylamphetamine and its

hydrochloride salt.

Property Value

Molecular Formula C₁₂H₁₉N

Molecular Weight 177.29 g/mol

Appearance Colorless oil (free base)

Boiling Point Not definitively reported

N-isopropylamphetamine Hydrochloride

Molecular Formula C₁₂H₂₀ClN

Molecular Weight 213.75 g/mol

Appearance White crystalline solid

Melting Point Not definitively reported

Table 1: Physical and Chemical Properties of N-isopropylamphetamine and its Hydrochloride

Salt.[11][12]

Characterization
The synthesized N-isopropylamphetamine must be thoroughly characterized to confirm its

identity and purity. The following spectroscopic techniques are essential for this purpose.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[13]

¹H NMR: The proton NMR spectrum of N-isopropylamphetamine is expected to show

distinct signals corresponding to the aromatic protons of the phenyl ring, the methine and

methyl protons of the propyl chain, and the methine and methyl protons of the isopropyl

group.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in

the molecule, providing further confirmation of the carbon skeleton.

¹H NMR

(Predicted)

Chemical Shift

(ppm)
Multiplicity Integration Assignment

Phenyl-H 7.1 - 7.3 Multiplet 5H C₆H₅-

CH-N (isopropyl) 2.8 - 3.0 Septet 1H -CH(CH₃)₂

CH-N (propyl) 2.6 - 2.8 Sextet 1H -CH(CH₃)CH₂-

CH₂-Ph 2.4 - 2.6 Multiplet 2H -CH₂-C₆H₅

CH₃ (propyl) 1.0 - 1.2 Doublet 3H -CH(CH₃)-

CH₃ (isopropyl) 0.9 - 1.1 Doublet 6H -CH(CH₃)₂

Table 2: Predicted ¹H NMR Spectral Data for N-isopropylamphetamine.
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¹³C NMR (Predicted) Chemical Shift (ppm) Assignment

Aromatic C (quaternary) ~140 C-1 of Phenyl

Aromatic CH 126 - 129 C-2, C-3, C-4 of Phenyl

CH-N (propyl) ~55-60 -CH(CH₃)CH₂-

CH-N (isopropyl) ~45-50 -CH(CH₃)₂

CH₂-Ph ~40-45 -CH₂-C₆H₅

CH₃ (propyl) ~20 -CH(CH₃)-

CH₃ (isopropyl) ~23 -CH(CH₃)₂

Table 3: Predicted ¹³C NMR Spectral Data for N-isopropylamphetamine.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a crucial technique for both the identification and purity assessment of volatile

compounds. The gas chromatogram will show the retention time of N-isopropylamphetamine,

and the mass spectrum will provide its fragmentation pattern, which is a molecular fingerprint.

[14]

Expected Fragmentation: The electron ionization (EI) mass spectrum of N-

isopropylamphetamine is expected to show a molecular ion peak (M⁺) at m/z 177. The

fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the nitrogen

atom. The base peak is anticipated to be at m/z 86, resulting from the cleavage of the bond

between the alpha and beta carbons of the propyl side chain, forming the

[CH(CH₃)NHCH(CH₃)₂]⁺ ion. Another significant fragment would be the tropylium ion at m/z

91, characteristic of compounds containing a benzyl group.[15]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[16]

Expected Absorptions: The IR spectrum of N-isopropylamphetamine is expected to exhibit

the following characteristic absorption bands:
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N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

[17]

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

C=C stretch (aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region

and fundamental vibrations around 1450-1600 cm⁻¹.

C-N stretch: In the 1020-1250 cm⁻¹ region.

C-H bend (out-of-plane): Strong absorptions in the 690-900 cm⁻¹ region, indicative of the

substitution pattern of the aromatic ring.

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

Secondary Amine N-H Stretch 3300 - 3500 (weak-medium)

Aromatic Ring C-H Stretch > 3000

Aliphatic Chains C-H Stretch < 3000

Aromatic Ring C=C Stretch 1450 - 1600

Amine C-N Stretch 1020 - 1250

Table 4: Key Infrared Absorption Frequencies for N-isopropylamphetamine.

Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
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Caption: Synthetic pathways for N-isopropylamphetamine.
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Caption: General experimental workflow for synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12803118?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12803118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-isopropylamphetamine
(Free Base in Solvent)

Precipitation

Dry HCl

Filtration & Washing

Drying under Vacuum

N-isopropylamphetamine HCl
(Crystalline Solid)

Click to download full resolution via product page

Caption: Workflow for hydrochloride salt formation.

Conclusion
This technical guide has detailed the synthesis and characterization of N-

isopropylamphetamine. The reductive amination and Leuckart reaction provide viable

synthetic routes from phenyl-2-propanone. The described analytical techniques—NMR, GC-

MS, and IR spectroscopy—are essential for the unambiguous identification and purity

assessment of the final product. The provided protocols and data serve as a valuable resource

for researchers in the fields of medicinal chemistry, pharmacology, and forensic science.

Further research to determine a definitive melting point for the hydrochloride salt and to obtain

high-resolution spectral data would be beneficial for the complete characterization of this

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isopropylamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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